An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxypyridazine-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxypyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. As a derivative of the pyridazine core, it possesses a unique electronic and structural framework that warrants detailed investigation of its physicochemical characteristics. Understanding these properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Hydroxypyridazine-3-carboxylic acid, details generalized experimental protocols for their determination, and presents a hypothetical signaling pathway to stimulate further research into its biological activities.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The available data for 6-Hydroxypyridazine-3-carboxylic acid and its monohydrate are summarized below. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly accessible literature. Therefore, some values are predicted based on computational models, and further experimental validation is highly recommended.
Table 1: Physicochemical Properties of 6-Hydroxypyridazine-3-carboxylic Acid
| Property | Value | Source |
| Chemical Structure | ||
| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Molecular Formula | C₅H₄N₂O₃ | |
| Molecular Weight | 140.09 g/mol | |
| CAS Number | 306934-80-5 (monohydrate) | |
| Melting Point | 257 °C (decomposes) (monohydrate) | |
| Boiling Point | Not experimentally determined. Predicted to be >300 °C (decomposes) | |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| pKa | Not experimentally determined. Predicted values for the carboxylic acid and pyridazinone protons are in the ranges of 3-5 and 8-10, respectively. | |
| LogP | Not experimentally determined. Predicted values are typically < 0. |
Experimental Protocols
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
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Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For compounds that decompose, the temperature at which decomposition begins is noted.
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Determination of Solubility
The solubility of the compound in various solvents can be determined using the shake-flask method.
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Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).
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Procedure:
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a scintillation vial.
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The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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The resulting saturated solution is filtered to remove undissolved solid.
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An aliquot of the clear filtrate is diluted and analyzed by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. The solubility is then expressed in units such as mg/mL or mol/L.
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Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-pH titration.
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Apparatus: pH meter, burette, stirrer, beaker, UV-Vis spectrophotometer (for UV-pH titration).
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Procedure (Potentiometric Titration):
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A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is measured after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
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Determination of LogP
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
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Apparatus: Scintillation vials, analytical balance, orbital shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV).
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Procedure:
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A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
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The mixture is shaken vigorously in an orbital shaker to allow for partitioning of the compound between the two phases until equilibrium is reached.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Potential Biological Activity and Signaling Pathway
While the specific biological activities of 6-Hydroxypyridazine-3-carboxylic acid have not been extensively reported, the pyridazine scaffold is present in numerous biologically active molecules. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A common mechanism of action for such heterocyclic compounds involves the inhibition of key enzymes in signaling pathways.
The following diagram illustrates a hypothetical signaling pathway where a pyridazine derivative could act as an inhibitor of a protein kinase, a common target in drug discovery.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing the physicochemical properties of a novel compound like 6-Hydroxypyridazine-3-carboxylic acid is essential for systematic drug discovery and development.
Conclusion
6-Hydroxypyridazine-3-carboxylic acid presents an interesting scaffold for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the currently available physicochemical data and provided a framework of generalized experimental protocols for its comprehensive characterization. The hypothetical signaling pathway and experimental workflow diagrams offer a conceptual basis for future research endeavors. The generation of robust experimental data for its solubility, pKa, and LogP is a critical next step to fully elucidate the potential of this compound in drug development and other applications.
